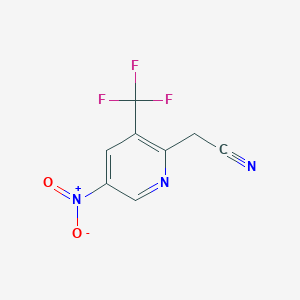

2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile

概要

説明

Synthesis Analysis

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds involves a series of reactions, including a stepwise liquid-phase/vapor-phase synthesis .Chemical Reactions Analysis

Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用

Photochromic Properties and Applications

Nitrobenzylpyridines, which share structural similarities with the compound , exhibit photochromic activity. This property is significant for photon-based electronics due to their stable photochromic activity in solid states and minimal structural changes during photoreactions. These compounds serve as models for studying photoreactions of nitro-based caged compounds, potentially applicable in photonics and electronics (Naumov, 2006).

Corrosion Inhibition

Quinoline derivatives, which are structurally related to the target compound through their pyridine moiety, are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, offering potential applications in protecting metals against corrosion. This underscores the broader applicability of nitrogenous heterocyclic compounds in material science and engineering (Verma et al., 2020).

Nitrification and Environmental Impact

The role of nitrifier denitrification in nitrous oxide production, a process relevant to compounds containing nitro groups, highlights the environmental impact of nitrogenous compounds. Understanding this process is crucial for addressing fertilizer nitrogen losses in agricultural soils and developing strategies for reducing greenhouse gas emissions (Wrage et al., 2001).

Analytical Chemistry Applications

The influence of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes demonstrates the importance of acetonitrile in analytical methodologies. This relevance extends to understanding interactions between solvents and compounds like 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile in chromatographic separations, affecting the ionization and retention of analytes (Subirats et al., 2007).

特性

IUPAC Name |

2-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-5(14(15)16)4-13-7(6)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLCLALPGFWTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

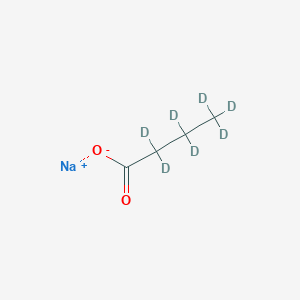

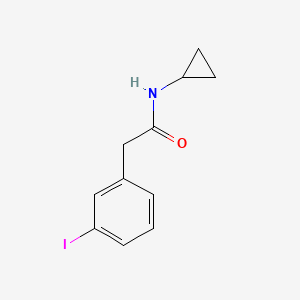

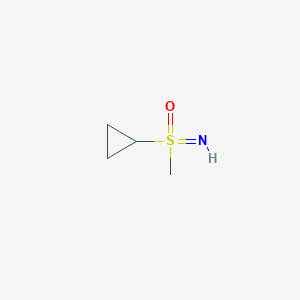

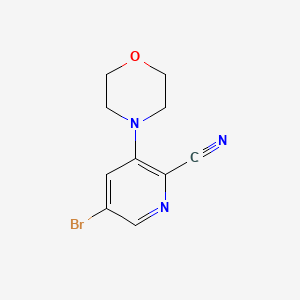

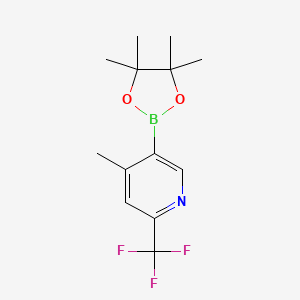

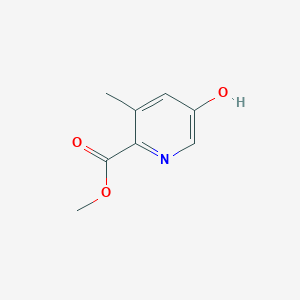

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1406502.png)

![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)

![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)

![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)